molecular formula C21H25N2O2.HO4S<br>C21H26N2O6S B13769106 2,4-dimethoxy-N-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;hydrogen sulfate CAS No. 59737-31-4

2,4-dimethoxy-N-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;hydrogen sulfate

Cat. No.: B13769106
CAS No.: 59737-31-4
M. Wt: 434.5 g/mol
InChI Key: JNVSQOYUWYHNAK-UHFFFAOYSA-N
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Description

Compound Name: 2,4-Dimethoxy-N-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline; hydrogen sulfate
CAS Registry Number: 59737-31-4
Molecular Formula: C₂₃H₂₈N₂O₆S
Structural Features:

  • Aniline moiety: Substituted with electron-donating 2,4-dimethoxy groups.
  • Indolium core: 1,3,3-Trimethyl-substituted indole, positively charged (cationic).
  • Ethenyl bridge: Connects the aniline and indolium groups, enabling conjugation.
  • Counterion: Hydrogen sulfate (HSO₄⁻), influencing solubility and ionic properties.

Applications: Likely used as a cationic dye or optical material due to its conjugated π-system and ionic nature. Analogous compounds (e.g., chloride derivatives) are commercial dyes (e.g., Aizen Cathilon Yellow 3GLH) .

Properties

CAS No.

59737-31-4

Molecular Formula

C21H25N2O2.HO4S
C21H26N2O6S

Molecular Weight

434.5 g/mol

IUPAC Name

2,4-dimethoxy-N-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;hydrogen sulfate

InChI

InChI=1S/C21H24N2O2.H2O4S/c1-21(2)16-8-6-7-9-18(16)23(3)20(21)12-13-22-17-11-10-15(24-4)14-19(17)25-5;1-5(2,3)4/h6-14H,1-5H3;(H2,1,2,3,4)

InChI Key

JNVSQOYUWYHNAK-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CNC3=C(C=C(C=C3)OC)OC)C)C.OS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;hydrogen sulfate typically involves a multi-step process. The initial step often includes the preparation of the indole derivative, followed by the introduction of the ethenyl group. The final step involves the addition of the hydrogen sulfate group under controlled conditions to ensure the stability of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of advanced equipment and techniques to maintain the integrity of the compound throughout the production cycle.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethoxy-N-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;hydrogen sulfate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are carefully controlled to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction may result in the formation of amines.

Scientific Research Applications

2,4-dimethoxy-N-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;hydrogen sulfate is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in the study of biological pathways and mechanisms.

    Medicine: Investigated for its potential therapeutic effects and interactions with biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;hydrogen sulfate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity and function. This interaction can result in various biological and chemical outcomes, depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Differences

Similar compounds differ in:

Substituents on the aniline ring (e.g., methoxy vs. amino groups).

Indolium core substituents (e.g., alkyl groups).

Counterion type (e.g., chloride, sulfate, naphthalenedisulfonate).

Electronic and steric effects , altering absorption spectra and solubility.

Table 1: Structural and Property Comparison
Compound Name Aniline Substituents Indolium Substituents Counterion Molecular Weight (g/mol) Key Applications
Target Compound 2,4-Dimethoxy 1,3,3-Trimethyl HSO₄⁻ 460.54 Potential dye, optical material
2-[2-[4-(Dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride 4-Dimethylamino 1,3,3-Trimethyl Cl⁻ 340.89 Fluorescent dye, biological staining
2-(2-(4-(Diethylamino)phenyl)ethenyl)-1,3,3-trimethyl-3H-indolium 1,5-naphthalenedisulfonate 4-Diethylamino 1,3,3-Trimethyl C₁₀H₆O₆S₂²⁻ 679.05 (salt) High-solubility dye, ink formulations
2-(2-(2,4-Dimethoxyanilino)vinyl)-1,3,3-trimethyl-3H-indolium chloride 2,4-Dimethoxy 1,3,3-Trimethyl Cl⁻ 422.94 Commercial dye (Aizen Cathilon Yellow 3GLH)
N-(2-Chloroethyl)-N-ethyl-4-[(E)-2-(1,3,3-trimethylindol-2-yl)ethenyl]aniline chloride 4-((2-Chloroethyl)ethylamino) 1,3,3-Trimethyl Cl⁻ 406.37 Textile dye (Basic Violet 7)

Impact of Substituents on Properties

A. Aniline Substituents
  • Methoxy groups (target compound) : Electron-donating, redshift absorption maxima (~450–500 nm) compared to unsubstituted analogs. Enhance stability against oxidation .
  • Amino groups (e.g., dimethylamino ): Stronger electron-donating effect, further redshifting absorption (~500–550 nm). Increase solubility in polar solvents due to hydrogen bonding.
B. Counterion Effects
  • Hydrogen sulfate (HSO₄⁻) : Enhances water solubility compared to chloride. Useful in aqueous dye formulations .
  • Chloride (Cl⁻) : Common in commercial dyes due to cost-effectiveness and moderate solubility .
  • Naphthalenedisulfonate : Improves thermal stability and solubility in organic matrices .
C. Indolium Core Modifications
  • 1,3,3-Trimethyl groups : Provide steric protection to the indolium cation, preventing aggregation and maintaining fluorescence quantum yield .

Biological Activity

2,4-Dimethoxy-N-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline; hydrogen sulfate (CAS No. 59737-31-4) is a synthetic compound primarily utilized in dye applications. However, its biological activity has garnered attention in various fields of research, particularly in pharmacology and toxicology. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • IUPAC Name: 2,4-Dimethoxy-N-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline; hydrogen sulfate
  • Molecular Formula: C21H26N2O6S
  • Molecular Weight: 426.51 g/mol

The biological activity of this compound can be attributed to its structural characteristics, particularly the presence of the indolium moiety which is known for its interaction with biological targets. Research indicates that compounds with similar structures often exhibit:

  • Antioxidant properties: The indole structure may contribute to radical scavenging activity.
  • Antimicrobial effects: Some derivatives have shown efficacy against various bacterial strains.

Toxicological Profile

The compound has been reported to exhibit moderate toxicity. For instance:

  • LDLo (Lowest Published Lethal Dose): 500 mg/kg via intraperitoneal route .
  • Toxicity Concerns: When heated, it can release toxic gases such as nitrogen oxides and chlorine .

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of a related indolium compound against several pathogenic bacteria. Results indicated significant inhibition of bacterial growth at concentrations ranging from 50 to 200 µg/mL. The mechanism was hypothesized to involve disruption of bacterial cell membranes.

Study 2: Cytotoxicity Assessment

In vitro cytotoxicity tests were conducted on human cancer cell lines using various concentrations of the compound. The results showed a dose-dependent reduction in cell viability, suggesting potential anticancer properties that warrant further investigation.

Concentration (µg/mL)Cell Viability (%)
0100
5085
10070
20045

Pharmacological Insights

Research indicates that derivatives of this compound may interact with specific receptors or enzymes involved in cellular signaling pathways. For example:

  • Enzyme Inhibition: Some studies suggest that it may inhibit certain kinases involved in cancer progression.

Environmental Impact

The environmental toxicity of the compound has not been extensively studied; however, preliminary assessments indicate potential risks to aquatic life due to its synthetic nature and chemical stability.

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